cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine
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Overview
Description
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone typically involves multistep organic reactions. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form a urea derivative, which is then cyclized to form the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or open-chain amines.
Scientific Research Applications
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. This reactivity is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by targeting DNA.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone: Unique due to its combination of cyclohexyl, phenyl, and aziridine groups.
Cyclohexylamine: Lacks the aziridine and phenylmethanone groups.
Phenyl isocyanate: Lacks the cyclohexyl and aziridine groups.
Aziridine: Lacks the cyclohexyl and phenylmethanone groups.
Uniqueness
The uniqueness of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone lies in its structural complexity and reactivity. The presence of the aziridine ring makes it highly reactive, while the cyclohexyl and phenyl groups contribute to its stability and potential bioactivity. This combination of properties makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2211-61-2 |
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Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
InChI Key |
FAJJGXYGLDMYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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